molecular formula C16H10N2 B14014169 4-(Quinolin-2-YL)benzonitrile

4-(Quinolin-2-YL)benzonitrile

Cat. No.: B14014169
M. Wt: 230.26 g/mol
InChI Key: CTKUXIAEKILJGQ-UHFFFAOYSA-N
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Description

4-(Quinolin-2-yl)benzonitrile is a chemical compound with the CAS Registry Number 181867-59-4 . It has a molecular formula of C16H10N2 and a molecular weight of 230.26 g/mol . The compound is described as a yellow to white solid under standard conditions . To ensure its stability and integrity, it is recommended that the material be stored sealed in a dry environment at room temperature, typically between 20°C to 22°C . As a nitrile-substituted quinoline derivative, this compound serves as a valuable synthetic building block or intermediate in various research fields, including organic chemistry, medicinal chemistry, and materials science. Researchers utilize this compound for developing new synthetic methodologies, exploring structure-activity relationships, or as a precursor for more complex molecules. This product is strictly for Research Use Only and is not intended for human, veterinary, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

4-quinolin-2-ylbenzonitrile

InChI

InChI=1S/C16H10N2/c17-11-12-5-7-14(8-6-12)16-10-9-13-3-1-2-4-15(13)18-16/h1-10H

InChI Key

CTKUXIAEKILJGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Quinolin 2 Yl Benzonitrile

Retrosynthetic Analysis of the 4-(Quinolin-2-YL)benzonitrile Skeleton

A retrosynthetic approach to this compound logically disconnects the molecule at the C-C bond between the quinoline (B57606) C2 carbon and the benzonitrile (B105546) C1 carbon. This disconnection points to two primary synthetic pathways:

Pathway A: A nucleophilic benzonitrile synthon and an electrophilic quinoline synthon. This typically involves an organometallic benzonitrile derivative (e.g., Grignard or organozinc) reacting with a halo-substituted quinoline.

Pathway B: An electrophilic benzonitrile synthon and a nucleophilic quinoline synthon. This is commonly realized through transition metal-catalyzed cross-coupling reactions where a halo-benzonitrile is coupled with a quinoline organometallic species or through direct C-H activation/arylation of the quinoline ring.

Carbon-Carbon Coupling Strategies for Benzonitrile-Quinoline Linkage

The formation of the biaryl linkage between the benzonitrile and quinoline rings is the cornerstone of synthesizing this compound. Modern organic synthesis offers a powerful toolkit of carbon-carbon bond-forming reactions to achieve this transformation efficiently.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are the most prominent and versatile methods for constructing the this compound scaffold. These reactions offer high yields, broad functional group compatibility, and predictable regioselectivity.

Suzuki-Miyaura Coupling: This reaction is a widely used method for C-C bond formation. nih.govresearchgate.net It typically involves the coupling of a haloquinoline, most commonly a 2-chloro or 2-bromoquinoline, with 4-cyanophenylboronic acid or its derivatives. chemicalbook.comchemimpex.comsigmaaldrich.com The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. nih.govresearchgate.net Microwave irradiation has been shown to accelerate these reactions. mdpi.com

Negishi Coupling: The Negishi coupling provides an alternative powerful method, utilizing an organozinc reagent. organic-chemistry.orgresearchgate.net In this approach, a pre-formed organozinc derivative of benzonitrile, such as (4-cyanophenyl)zinc bromide or iodide, is coupled with a 2-haloquinoline in the presence of a palladium or nickel catalyst. organic-chemistry.orgorgsyn.orggoogle.comevitachem.comthieme-connect.comacs.orgacs.org This method is known for its high functional group tolerance. google.com

Heck Coupling: The Heck reaction offers a pathway that involves the coupling of a haloquinoline with 4-vinylbenzonitrile, followed by an oxidation step to form the aromatic benzonitrile ring. mdpi.comresearchgate.net Palladium catalysts are exclusively used for this transformation. mdpi.com

Table 1: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Quinoline Precursor Benzonitrile Precursor Catalyst Key Advantages
Suzuki-Miyaura 2-Haloquinoline 4-Cyanophenylboronic acid Palladium High yields, commercially available reagents
Negishi 2-Haloquinoline (4-cyanophenyl)zinc halide Palladium or Nickel Excellent functional group tolerance
Heck 2-Haloquinoline 4-Vinylbenzonitrile Palladium Utilizes readily available alkenes

Direct Arylation and Functionalization Approaches

More recently, direct C-H arylation has emerged as a more atom-economical and step-efficient strategy, avoiding the pre-functionalization of the quinoline ring.

These methods involve the direct coupling of a C-H bond on the quinoline ring with a benzonitrile derivative. beilstein-journals.org Rhodium and Ruthenium catalysts have been successfully employed for the direct arylation of quinolines and their N-oxides. nih.govacs.org Silver-catalyzed decarboxylative arylation of quinolines using aromatic carboxylic acids has also been reported as an effective method. rsc.org These reactions can be highly regioselective, often favoring the C2 or C8 position of the quinoline depending on the catalyst and directing group. acs.org

Precursor Synthesis and Derivatization for this compound

The successful synthesis of the target molecule relies on the efficient preparation of the key precursors: substituted 2-haloquinolines and organometallic reagents of benzonitrile.

Synthesis of Substituted 2-Haloquinolines

Substituted 2-haloquinolines, particularly 2-chloro- and 2-bromoquinolines, are crucial electrophilic partners in many cross-coupling reactions. benthamdirect.com There are numerous established methods for their synthesis:

From Quinolones: A common route involves the conversion of the corresponding quinolin-2(1H)-one to the 2-haloquinoline using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). organic-chemistry.org

From Quinoline N-oxides: Quinoline N-oxides can be converted to 2-haloquinolines through various methods, including treatment with sulfonyl chlorides. mdpi.com

Cyclization Reactions: Various cyclization strategies starting from anilines and suitable three-carbon units can also provide access to the quinoline core, which can then be halogenated. organic-chemistry.org For instance, the reaction of anilides with propiolates or acrylates catalyzed by ruthenium can yield 2-quinolones, which are precursors to 2-haloquinolines. organic-chemistry.org

Synthesis of Organoboron/Organozinc Reagents of Benzonitrile

The nucleophilic benzonitrile component is typically introduced as an organoboronic acid or an organozinc reagent.

4-Cyanophenylboronic Acid: This key reagent for Suzuki-Miyaura coupling is commercially available but can also be synthesized. organoborons.com A common laboratory preparation involves the reaction of 4-bromobenzonitrile (B114466) with an organolithium reagent followed by quenching with a trialkyl borate (B1201080) and subsequent acidic workup. guidechem.com

Organozinc Reagents of Benzonitrile: (4-cyanophenyl)zinc halides for Negishi coupling are generally prepared in situ. This involves the reaction of 4-bromobenzonitrile or 4-iodobenzonitrile (B145841) with an activated form of zinc metal or through a transmetalation reaction from the corresponding organolithium or Grignard reagent. orgsyn.orgamazonaws.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound has been approached through various chemical reactions, each with its own set of conditions that have been optimized to maximize yield and purity. The optimization process typically involves a systematic variation of parameters such as catalysts, solvents, temperature, and reaction time.

One prominent synthetic route involves the coupling of quinoline precursors with benzonitrile derivatives. For instance, the reaction of 4,7-dichloroquinoline (B193633) 1-oxide with benzonitrile can be facilitated by an acid catalyst. mdpi.compreprints.org In a specific application of this method, the reaction was carried out in dichloromethane (B109758) (CH2Cl2) using concentrated sulfuric acid (H2SO4) at 70°C for 24 hours, which resulted in the deoxygenation of the N-oxide and the formation of an N-(quinolin-2-yl)benzamide intermediate in high yield. mdpi.compreprints.org

Transition-metal catalysis represents another cornerstone in the synthesis of this compound. Iridium complexes, specifically CpIr(III) complexes, have been utilized as effective catalysts. One study reported the synthesis of this compound with a yield of 52%. rsc.org Rhodium-catalyzed reactions have also been explored. The use of [CpRhCl2]2 with AgSbF6 as a co-catalyst was investigated, though it initially resulted in a lower yield of 7%. researchgate.net

The choice of solvent and base is critical in other synthetic strategies. For the synthesis of related benzo[h]quinoline (B1196314) structures, a study demonstrated that using potassium hydroxide (B78521) (KOH) as a base in dimethylformamide (DMF) at 100°C for 6 hours provided a 93% yield of the desired product. thieme-connect.de When dimethyl sulfoxide (B87167) (DMSO) was used as the solvent instead of DMF under the same conditions, the yield decreased. thieme-connect.de Furthermore, employing other bases like potassium tert-butoxide resulted in a lower yield of 65%, while cesium carbonate was found to be ineffective. thieme-connect.de

The following table summarizes the findings from various studies on the optimization of reaction conditions for synthesizing quinoline derivatives, providing a comparative look at the factors influencing the reaction yield.

Table 1: Optimization of Reaction Conditions for Quinoline Synthesis

Entry Catalyst / Reagent Solvent Temperature (°C) Time (h) Yield (%) Source(s)
1 Cp*Ir(III) Complex - - - 52 rsc.org
2 H₂SO₄ CH₂Cl₂ 70 24 92 (intermediate) mdpi.compreprints.org
3 KOH DMF 100 6 93 thieme-connect.de
4 KOH DMSO 100 6 40 thieme-connect.de
5 Potassium tert-butoxide DMF 100 - 65 thieme-connect.de
6 Cesium Carbonate DMF 100 - No Reaction thieme-connect.de
7 [Cp*RhCl₂]₂ / AgSbF₆ - - - 7 researchgate.net
8 CsOH - - - 30 rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules, including this compound. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A significant advancement in this area is the development of solvent-free and catalyst-free reaction conditions. One study has reported a green protocol for the synthesis of substituted quinolines by heating substituted aldimines and styrenes at 110°C without any solvent or catalyst. jocpr.com After the reaction, the product was isolated by simple recrystallization from methanol, demonstrating a reduction in the use of hazardous solvents and simplifying the purification process. jocpr.com

The use of microwave energy as an alternative to conventional heating is another key green chemistry strategy. Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and often allows for the use of more environmentally benign solvents, such as water or ethanol. While specific examples for this compound are emerging, the development of an eco-efficient protocol for related 4-phenoxyquinoline derivatives using microwave energy highlights the potential of this technology. researchgate.net

Furthermore, the development of transition metal-free reaction pathways contributes to greener synthesis. For example, a three-step synthesis starting from 4,7-dichloroquinoline to produce a related derivative was noted for its simplicity and transition metal-free conditions, making it valuable for larger-scale, more sustainable production. mdpi.comresearchgate.net This approach often relies on readily available and less toxic reagents.

Atom-economic reactions, such as tandem or cascade reactions, are also central to green synthesis. These processes, like the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines to form quinolines, combine multiple synthetic steps into a single operation. nih.gov This reduces the need for intermediate purification steps, saving solvents, energy, and time, thereby aligning with green chemistry principles. nih.gov

Advanced Spectroscopic Characterization of 4 Quinolin 2 Yl Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-(Quinolin-2-YL)benzonitrile can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the protons of the quinoline (B57606) and benzonitrile (B105546) rings. The quinoline moiety gives rise to a complex set of signals due to the diverse electronic environments of its protons. Protons on the heterocyclic part of the quinoline ring are typically deshielded compared to those on the benzene (B151609) ring portion. The protons of the 4-substituted benzonitrile ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring.

The predicted chemical shifts for the aromatic protons are detailed in the interactive data table below. These predictions are based on the analysis of similar 2-arylquinoline and substituted benzonitrile compounds. The protons on the quinoline ring are expected to show complex splitting patterns due to both ortho and meta couplings. For instance, the proton at position 8 of the quinoline ring is often shifted downfield due to the anisotropic effect of the nitrogen atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-3' (Quinoline) 7.9 - 8.2 d 8.5
H-4' (Quinoline) 8.2 - 8.5 d 8.5
H-5' (Quinoline) 7.7 - 7.9 ddd 8.4, 6.9, 1.5
H-6' (Quinoline) 7.4 - 7.6 t 7.5
H-7' (Quinoline) 7.6 - 7.8 t 7.8
H-8' (Quinoline) 8.0 - 8.3 d 8.3
H-2, H-6 (Benzonitrile) 7.8 - 8.1 d 8.2
H-3, H-5 (Benzonitrile) 7.6 - 7.8 d 8.2

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 118-120 ppm. The quaternary carbon to which the nitrile group is attached (C-4) will be found further downfield. The carbon atoms of the quinoline ring will have characteristic shifts, with those closer to the nitrogen atom generally appearing at a lower field. libretexts.orglibretexts.orgoregonstate.edu The predicted chemical shifts for the carbon atoms are presented in the following interactive data table.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (Benzonitrile) 140 - 143
C-2, C-6 (Benzonitrile) 128 - 131
C-3, C-5 (Benzonitrile) 132 - 135
C-4 (Benzonitrile) 112 - 115
C≡N (Nitrile) 118 - 120
C-2' (Quinoline) 155 - 158
C-3' (Quinoline) 121 - 124
C-4' (Quinoline) 136 - 139
C-4a' (Quinoline) 128 - 131
C-5' (Quinoline) 127 - 130
C-6' (Quinoline) 126 - 129
C-7' (Quinoline) 129 - 132
C-8' (Quinoline) 129 - 132
C-8a' (Quinoline) 148 - 151

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.eduemerypharma.comyoutube.com For this compound, COSY would show correlations between adjacent protons on both the quinoline and benzonitrile rings, helping to trace the connectivity within each aromatic system. For example, H-3' would show a correlation with H-4' on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.edulibretexts.org Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edulibretexts.org HMBC is particularly useful for identifying quaternary carbons and for establishing the connectivity between different structural fragments. For instance, correlations between the protons of the benzonitrile ring and the C-2' carbon of the quinoline ring would confirm the linkage between the two aromatic systems.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrations of Nitrile and Heteroaromatic Moieties

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. spectroscopyonline.comresearchgate.net The aromatic C-H stretching vibrations are expected to be observed in the region of 3000-3100 cm⁻¹.

The spectrum will also feature a series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the C=C and C=N stretching vibrations of the quinoline and benzonitrile rings, as well as various in-plane and out-of-plane bending vibrations.

Interactive Data Table: Predicted FT-IR Characteristic Vibrations

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
C≡N Stretch (Nitrile) 2220 - 2240 Strong, Sharp
Aromatic C=C and C=N Stretch 1400 - 1600 Medium to Strong
Aromatic C-H In-plane Bend 1000 - 1300 Medium
Aromatic C-H Out-of-plane Bend 700 - 900 Strong

Raman Spectroscopy: Analysis of Aromatic Ring Breathing Modes and Conjugation

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings. The nitrile stretch, while visible in the IR, also gives a characteristic Raman signal. researchgate.net

A strong band corresponding to the symmetric "ring breathing" mode of the para-substituted benzonitrile ring is expected around 1600 cm⁻¹. The quinoline ring will also exhibit characteristic ring breathing modes. researchgate.net The conjugation between the two aromatic systems may lead to shifts in the positions and intensities of these bands compared to the individual parent molecules.

Interactive Data Table: Predicted Raman Shifts

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing information about the electronic structure and conjugation of the compound.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. The quinoline and benzonitrile rings, both being aromatic systems, contribute to a conjugated π-system. The absorption maxima (λmax) are indicative of the energy gaps between the electronic states. For similar quinoline derivatives, absorption bands in the range of 280 nm and 350 nm have been observed, which are attributed to π-π* and n-π* transitions, respectively. The extended conjugation in this compound, arising from the linkage of the two aromatic systems, is likely to influence the position and intensity of these bands. The polarity of the solvent can also affect the absorption maxima, with more polar solvents potentially causing a shift in the wavelength of maximum absorption (solvatochromism).

Table 1: Expected UV-Vis Absorption Data for this compound

Type of Transition Expected Wavelength Range (λmax)
π-π* 250-300 nm

Molar Absorptivity Coefficients and Concentration-Dependent Studies

The intensity of the absorption bands is quantified by the molar absorptivity coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to its concentration. Concentration-dependent studies can be used to determine the molar absorptivity and to investigate potential intermolecular interactions, such as aggregation, which might lead to deviations from the Beer-Lambert law at higher concentrations. For quinoline derivatives, molar absorptivity values are typically in the order of 104 L mol-1 cm-1 for π-π* transitions, indicating strong absorption.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Mass Determination

High-resolution mass spectrometry is an indispensable tool for the precise determination of the molecular mass and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous identification of the molecular formula. The molecular formula for this compound is C16H10N2, with a calculated exact mass of approximately 230.0844 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 ppm, thus confirming the elemental composition.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass ( g/mol ) Expected Measured Mass (m/z) [M+H]+

X-ray Crystallography for Solid-State Molecular Structure

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The crystal structure of this compound would reveal the precise geometry of the molecule. The bond lengths and angles within the quinoline and benzonitrile rings are expected to be consistent with those of aromatic systems. Of particular interest is the dihedral angle between the planes of the quinoline and benzonitrile rings, which would quantify the degree of twist between the two moieties. In analogous structures, this dihedral angle is typically small, suggesting a relatively planar conformation that facilitates electronic communication between the two ring systems.

Table 3: Predicted Bond Parameters for this compound based on Analogous Structures

Parameter Expected Value
C-C (aromatic) bond length ~1.39 Å
C-N (in quinoline) bond length ~1.37 Å
C≡N (nitrile) bond length ~1.15 Å
C-C (inter-ring) bond length ~1.49 Å

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, several types of interactions are anticipated to play a role in the crystal packing. These include π-π stacking interactions between the aromatic rings of adjacent molecules. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) would be determined by the X-ray analysis. Additionally, weak C-H···N hydrogen bonds involving the nitrogen atom of the nitrile group or the quinoline ring and hydrogen atoms from neighboring molecules are likely to be present. These interactions collectively contribute to the stability of the crystal structure. Analysis of the crystal packing of analogous compounds has revealed the importance of stacking interactions and weak hydrogen bonds in the formation of layered structures doaj.orgresearchgate.net.

Polymorphism Studies

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is crucial in the fields of materials science and pharmaceuticals. Different polymorphs of a compound can exhibit varying physicochemical properties, including solubility, melting point, and stability, which can impact its application and performance. While dedicated polymorphism studies on this compound are not extensively documented in publicly available literature, the investigation of polymorphism in related quinoline derivatives provides valuable insights into the potential for multiple crystalline forms of this compound.

Research into substituted quinoline derivatives has indicated the existence of crystal polymorphs. nih.gov For instance, certain TFMAQ (2-(Trifluoromethyl)-7-aminoquinoline) derivatives with an N-phenyl substituent have been observed to form different crystal polymorphs. nih.gov These polymorphs have been shown to exhibit distinct fluorescence properties, and external stimuli such as grinding can induce changes in their crystalline state, accompanied by alterations in their conformation. nih.gov This phenomenon highlights the sensitivity of the crystal packing of quinoline derivatives to external factors and the potential for accessing different polymorphic forms.

The crystallization conditions, including the choice of solvent, temperature, and saturation level, play a significant role in determining which polymorph is formed. The intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, govern the assembly of molecules in the crystal lattice. Variations in these interactions can lead to different packing arrangements and, consequently, different polymorphs.

In the context of this compound, the presence of both the quinoline and benzonitrile moieties offers sites for various intermolecular interactions. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings are capable of engaging in π-π stacking. The nitrile group can also participate in dipole-dipole interactions. The interplay of these forces under different crystallization conditions could potentially lead to the formation of multiple polymorphs of this compound.

To definitively characterize the polymorphism of this compound, a systematic screening of crystallization conditions would be necessary. The resulting crystalline forms would then be analyzed using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to identify and characterize the different polymorphs.

Table of Related Quinoline Derivatives Exhibiting Polymorphism:

Compound Name/ClassObserved PolymorphismImpact of Polymorphism
N-phenyl substituted TFMAQ derivativesYesChanges in fluorescence and conformation upon grinding nih.gov

Computational Chemistry and Theoretical Investigations of 4 Quinolin 2 Yl Benzonitrile

Density Functional Theory (DFT) Calculations.

Ground State Electronic Structure and Molecular Geometry Optimization.

No specific data on the optimized molecular geometry, bond lengths, or bond angles for 4-(Quinolin-2-YL)benzonitrile derived from DFT calculations were found.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Spatial Distribution.

Specific HOMO and LUMO energy values and detailed descriptions of their spatial distribution on the this compound molecule are not available in the reviewed literature.

Electrostatic Potential (ESP) Mapping.

A detailed ESP map illustrating the specific charge distribution and reactive sites for this compound has not been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.

Prediction of UV-Vis Absorption and Emission Spectra.

Predicted UV-Vis absorption and emission maxima (λ_abs and λ_em) and the characterization of the corresponding electronic transitions for this compound via TD-DFT are not documented in existing research.

Characterization of Excited State Geometries and Charge Transfer States.

Information regarding the optimized excited-state geometries and the nature of charge transfer states for this compound is not available.

Computational Studies on Reaction Mechanisms Involving this compound

The reactivity of this compound, including its potential synthetic modifications and degradation pathways, is another area where computational chemistry could provide significant insights. Theoretical studies can elucidate the energetics and transition states of reactions, offering a deeper understanding of reaction feasibility and selectivity.

Currently, there is a lack of published computational research focused on the reaction mechanisms of this compound. Theoretical examinations of its potential degradation, for instance, could predict the most likely points of metabolic attack or environmental breakdown, which is critical for assessing its stability and potential persistence. Such studies would likely involve methods like Density Functional Theory (DFT) to map out potential energy surfaces for various reaction coordinates. While DFT has been applied to a wide range of quinoline (B57606) derivatives to understand their electronic structure and properties, specific mechanistic studies on this compound are not yet available.

Photophysical and Photochemical Properties of 4 Quinolin 2 Yl Benzonitrile

Solvatochromism Studies

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a key characteristic for understanding the electronic structure of a molecule in its ground and excited states.

Polarity-Dependent Fluorescence Emission

A comprehensive study would involve dissolving 4-(Quinolin-2-YL)benzonitrile in a series of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol), and measuring the corresponding fluorescence emission spectra. The resulting data would be crucial for quantifying the solvatochromic shift and understanding the nature of the emitting excited state. Without such specific studies, a data table illustrating these effects for this compound cannot be constructed at this time.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The molecular structure of this compound, featuring an electron-donating quinoline (B57606) moiety and an electron-withdrawing benzonitrile (B105546) group, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In such a process, an electron is transferred from the donor to the acceptor part of the molecule, leading to a highly polar excited state.

Compounds exhibiting ICT often display dual fluorescence in certain solvents, corresponding to a locally excited (LE) state and a charge-transfer (CT) state. The emission from the CT state is typically highly sensitive to solvent polarity. While extensive research exists on ICT in other benzonitrile derivatives, specific investigations into the ICT phenomena of this compound have not been reported. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could provide valuable insights into the electronic transitions and the charge distribution in the excited states of this molecule, thereby supporting or refuting the occurrence of ICT.

Photochemical Stability and Degradation Mechanisms under Irradiation

The photochemical stability of a compound is a critical parameter, particularly for its potential applications in materials science and as a fluorescent probe. Information regarding the photochemical stability and degradation mechanisms of this compound under irradiation is not available in the reviewed literature.

A thorough investigation would entail irradiating solutions of the compound with light of specific wavelengths and monitoring the changes in its absorption and emission spectra over time. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) would be essential for identifying any photoproducts and elucidating the degradation pathways. Such studies are necessary to determine the compound's robustness and potential lifetime in light-exposed environments.

Phosphorescence and Delayed Fluorescence Studies (if applicable)

Phosphorescence and thermally activated delayed fluorescence (TADF) are important photophysical processes that provide information about the triplet excited states of a molecule. These properties are particularly relevant for applications in organic light-emitting diodes (OLEDs).

There are no published studies on the phosphorescence or delayed fluorescence of this compound. To determine if these phenomena are applicable, low-temperature and time-resolved spectroscopic measurements would be required. Such experiments would aim to detect emission from the triplet state (phosphorescence) and to ascertain if reverse intersystem crossing from the triplet to the singlet excited state occurs, leading to delayed fluorescence. The absence of this data in the current body of scientific literature indicates a gap in the understanding of the complete photophysical profile of this compound.

Coordination Chemistry of 4 Quinolin 2 Yl Benzonitrile As a Ligand

Design and Synthesis of Metal Complexes with 4-(Quinolin-2-YL)benzonitrile as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can significantly influence the final product's structure and composition.

Exploration of Diverse Metal Centers (e.g., transition metals, lanthanides)

Researchers have explored the coordination of quinoline-based ligands with a variety of transition metals, including but not limited to ruthenium(II), rhodium(III), iridium(III), palladium(II), and copper(I). While direct studies on this compound are limited, research on analogous aminobenzonitrile ligands provides insight into the potential for complex formation. For instance, ruthenium(II) complexes with 2-aminobenzonitrile (B23959) and 4-aminobenzonitrile (B131773) have been successfully synthesized, suggesting that this compound would readily form stable complexes with ruthenium and other transition metals.

The coordination chemistry of this compound with lanthanide ions represents a promising yet less explored area. The nitrile group, in addition to the quinoline (B57606) nitrogen, could serve as an effective "antenna" to sensitize the characteristic luminescence of lanthanide ions such as europium(III) and terbium(III). The synthesis of such complexes would likely involve the reaction of the ligand with lanthanide salts, such as chlorides or nitrates, in a suitable solvent system that can accommodate the coordination preferences of the lanthanide ions.

Ligand Binding Modes (e.g., N-coordination, nitrile coordination)

This compound offers two primary modes of coordination to a metal center. The most common mode is through the nitrogen atom of the quinoline ring, which acts as a strong Lewis base. This N-coordination is typical for quinoline derivatives and is expected to be the primary binding mode in most complexes.

The second potential coordination site is the nitrile group (-C≡N). The nitrogen atom of the nitrile can donate its lone pair of electrons to a metal center. Coordination of the nitrile group is often observed in transition metal chemistry and can be influenced by the electronic properties of the metal and the steric environment of the ligand. In the case of this compound, it is plausible that the ligand could act as a bridging ligand, coordinating to one metal center via the quinoline nitrogen and to another via the nitrile group, leading to the formation of polynuclear complexes. Alternatively, in a mononuclear complex, both the quinoline and nitrile groups could potentially coordinate to the same metal center, acting as a bidentate ligand, although this would depend on the geometric preferences of the metal ion.

Structural Characterization of Metal Complexes

The definitive elucidation of the structure of metal complexes of this compound relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Diffraction of Single Crystals of Metal Complexes

Table 1: Hypothetical Crystallographic Data for a Ruthenium(II) Complex with this compound

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10-15
b (Å) ~15-20
c (Å) ~20-25
β (°) ~90-100
Z 4
Ru-N(quinoline) (Å) ~2.05-2.15

Spectroscopic Signatures (NMR, IR, UV-Vis) of Coordination

Spectroscopic methods are invaluable for characterizing the coordination of this compound to a metal center in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the ligand environment in diamagnetic metal complexes. Upon coordination, the chemical shifts of the protons and carbons of the this compound ligand are expected to change. Protons on the quinoline ring, particularly those close to the coordinating nitrogen atom, would likely experience a downfield shift due to the deshielding effect of the metal center. Similarly, changes in the ¹³C chemical shifts of the quinoline and benzonitrile (B105546) carbons would provide evidence of coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the nitrile group. The C≡N stretching frequency in the free ligand typically appears in the range of 2220-2240 cm⁻¹. Upon coordination to a metal center, this stretching frequency is expected to shift. The direction and magnitude of the shift can provide information about the nature of the metal-nitrile bond. A shift to higher frequency is often indicative of σ-donation from the nitrile to the metal, while a shift to lower frequency can suggest π-backbonding from the metal to the nitrile.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes of this compound are expected to be dominated by ligand-centered (π-π*) transitions and, for transition metal complexes, metal-to-ligand charge transfer (MLCT) bands. The position and intensity of these bands provide information about the electronic structure of the complex.

Table 2: Expected Spectroscopic Data for a Metal Complex of this compound

Spectroscopic Technique Free Ligand (Expected) Coordinated Ligand (Expected Change)
¹H NMR (δ, ppm) Quinoline protons: 7.5-8.5 Downfield shift of quinoline protons upon coordination.
¹³C NMR (δ, ppm) Quinoline carbons: 120-150 Shift in quinoline and benzonitrile carbon signals.
IR (ν, cm⁻¹) C≡N stretch: ~2230 Shift of C≡N stretch (increase or decrease depending on metal).

Electronic and Photophysical Properties of Metal Complexes

The incorporation of this compound into metal complexes can lead to interesting electronic and photophysical properties, including luminescence and photo-redox activity.

In the case of lanthanide complexes, the this compound ligand is expected to act as an efficient antenna, absorbing UV light and transferring the energy to the lanthanide ion, which then emits its characteristic sharp and long-lived luminescence. The efficiency of this energy transfer process would depend on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion. Complexes with europium(III) would be expected to show red emission, while terbium(III) complexes would exhibit green emission. The study of the photophysical properties of these lanthanide complexes could open up possibilities for their use in applications such as bio-imaging and luminescent materials.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Ruthenium(II)
Rhodium(III)
Iridium(III)
Palladium(II)
Copper(I)
2-Aminobenzonitrile
4-Aminobenzonitrile
Europium(III)

In-Depth Analysis of the Coordination Chemistry of this compound Reveals a Gap in Current Scientific Literature

A thorough investigation into the coordination chemistry of the compound this compound has revealed a significant lack of available scientific data. Despite extensive searches of chemical databases and scholarly articles, no specific research has been identified that details the synthesis, characterization, or properties of metal complexes involving this particular ligand. Consequently, a detailed analysis of its coordination behavior, including luminescence, stability, and reactivity, as outlined in the requested article structure, cannot be provided at this time.

The initial intent was to construct a comprehensive article focusing on the following aspects of this compound's coordination chemistry:

Stability and Reactivity of Metal Complexes with this compound:The stability of a metal complex refers to its resistance to dissociation into its constituent metal ion and ligands in solution. This is a crucial parameter for any potential application. Reactivity, on the other hand, describes the tendency of the complex to undergo chemical reactions, such as ligand substitution or redox processes. This section would have presented data on the formation constants and kinetic lability of complexes with this compound. Again, the lack of published research on this specific ligand prevents any meaningful discussion on the stability and reactivity of its potential metal complexes.

While general principles of coordination chemistry involving related structures, such as quinoline and benzonitrile derivatives, are well-documented, a direct extrapolation to the specific case of this compound would not be scientifically rigorous. The unique electronic and steric properties arising from the specific linkage of the quinoline and benzonitrile moieties would undoubtedly lead to distinct coordination behavior.

This review of the existing scientific landscape underscores a potential area for future research. The synthesis and characterization of this compound and its subsequent coordination to various metal centers could yield novel complexes with interesting photophysical and chemical properties, potentially finding applications in areas such as sensing, catalysis, or materials science. Until such research is conducted and published, a comprehensive and scientifically accurate article on the coordination chemistry of this specific compound cannot be generated.

Advanced Applications of 4 Quinolin 2 Yl Benzonitrile in Materials Science

Optoelectronic Materials

The unique electronic structure of 4-(Quinolin-2-YL)benzonitrile, characterized by the electron-donating quinoline (B57606) group and the electron-withdrawing benzonitrile (B105546) group, suggests its potential for application in optoelectronic devices. Research into related molecular structures provides a framework for understanding its prospective roles.

Emitter or Host Material in Organic Light-Emitting Diodes (OLEDs)

In the architecture of OLEDs, the emissive layer is paramount, comprising either an emitter or a host material doped with an emitter. The efficiency of these devices hinges on the balanced transport of charge carriers (holes and electrons) and the effective transfer of energy. Bipolar host materials, which can transport both holes and electrons, are particularly sought after.

Derivatives of both quinoline and benzonitrile have been independently investigated for these roles. For instance, carbazole-benzonitrile based bipolar hosts have been developed for blue phosphorescent OLEDs. These materials leverage the electron-deficient nature of the benzonitrile unit to facilitate electron transport, while the carbazole (B46965) unit manages hole transport. Similarly, other benzonitrile derivatives have been explored as components of thermally activated delayed fluorescence (TADF) materials, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies in OLEDs.

While specific performance data for this compound as an emitter or host in OLEDs is not extensively documented in current literature, its molecular design, featuring distinct electron-donating and -accepting fragments, aligns with the principles for creating bipolar materials suitable for OLED applications.

Charge Transport Properties in Organic Electronic Devices

The performance of organic electronic devices is fundamentally linked to the charge transport characteristics of the organic semiconductors used. Efficient charge mobility—the speed at which charges move through the material under an electric field—is a critical parameter.

Fluorescent Chemosensors

The inherent fluorescence of the quinoline core makes it a valuable component in the design of fluorescent chemosensors. These sensors operate by exhibiting a change in their fluorescence properties—such as intensity or wavelength—upon binding with a specific analyte.

Design Principles for Selective Recognition

The design of a selective fluorescent chemosensor is predicated on the integration of a fluorophore (the signaling unit) and a receptor (the recognition unit). In the case of this compound, the quinoline ring system serves as the fluorophore. The nitrogen atom within the quinoline ring and the nitrile group can act as binding sites for specific analytes.

Selectivity is achieved by tailoring the structure of the receptor to have a high affinity for a particular target. This can involve creating a specific binding pocket or arranging donor atoms in a precise geometry that complements the size and charge of the target ion. The interaction between the sensor and the analyte often perturbs the electronic state of the fluorophore, leading to a detectable change in its emission. Common mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

Detection of Specific Metal Ions

Quinoline-based fluorescent sensors have demonstrated significant utility in the detection of various metal ions, particularly heavy metals, which are of environmental and biological concern.

Heavy Metal Ions: The nitrogen atom of the quinoline ring and the exocyclic nitrogen of the nitrile group in this compound can act as coordination sites for metal ions. Numerous studies on other quinoline derivatives have shown their effectiveness in detecting ions such as Zn²⁺, Cu²⁺, and Fe³⁺. For example, a sensor based on 2-(quinolin-2-yl)quinazolin-4(3H)-one functions as a selective "turn-on" fluorescent sensor for Zn²⁺. The binding of the metal ion to the sensor restricts intramolecular rotation or modulates the PET process, leading to an enhancement of fluorescence.

Below is a table summarizing the detection capabilities of some quinoline-based fluorescent sensors for heavy metal ions, illustrating the principles that could be applied to sensors derived from this compound.

Sensor BaseTarget IonDetection LimitFluorescence Response
Quinoline-BenzimidazoleCu²⁺1.35 x 10⁻⁷ MTurn-off
Quinoline-BenzimidazoleFe³⁺1.24 x 10⁻⁷ MTurn-off
2-(Quinolin-2-yl)quinazolin-4(3H)-oneZn²⁺-Turn-on
Quinoline-Pyridine SpacerZn²⁺5 ppbChelation-Enhanced

Alkaline Earth Metals: The detection of alkaline earth metals such as Mg²⁺ and Ca²⁺ is also crucial, particularly in biological systems. While the design principles remain similar, achieving selectivity for these ions in the presence of more competitive heavy metal ions can be challenging. Specific research on this compound for the detection of alkaline earth metals is not yet prevalent.

pH-Responsive Luminescence for Environmental Sensing

The fluorescence of quinoline and its derivatives can be sensitive to changes in pH. The nitrogen atom in the quinoline ring can be protonated under acidic conditions, which alters the electronic properties of the molecule and, consequently, its fluorescence emission. This property can be harnessed to create fluorescent pH sensors for environmental monitoring or biological imaging. The protonation can lead to either quenching or enhancement of the fluorescence, depending on the specific molecular structure and the resulting influence on processes like ICT and PET. While the pH-responsive behavior of this compound has not been extensively detailed, the fundamental characteristics of the quinoline moiety suggest its potential in this application.

Sensing of Small Organic Molecules (excluding biological targets)

The quinoline nucleus is a well-established fluorophore that is sensitive to its chemical environment, making it a valuable component in the design of fluorescent sensors. While research specifically detailing this compound as a sensor is emerging, the broader class of quinoline-containing compounds has shown significant promise in the detection of small organic molecules. For instance, fluorescent probes incorporating quinoline moieties have been successfully designed for the detection of nitro-phenolic compounds, which are common components of industrial waste and explosives. rsc.org The sensing mechanism in these systems often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or resonance energy transfer (RET) between the sensor molecule and the analyte. rsc.org

The design of such sensors often involves integrating the quinoline fluorophore with a specific recognition site. The nitrogen atom in the quinoline ring and the cyano group in the benzonitrile portion of this compound can act as Lewis basic sites, potentially interacting with various analytes through hydrogen bonding or other electrostatic interactions. rsc.org The detection of electron-deficient nitroaromatic compounds, for example, is often facilitated by π-π stacking interactions with the electron-rich aromatic system of the quinoline. rsc.org Furthermore, the development of nanofiber sensors functionalized with small organic molecules has demonstrated high sensitivity for detecting nitroaromatic vapors, a strategy that could be applicable to this compound to enhance its sensing capabilities in practical applications. mdpi.com

Probe TypeTarget Analyte ClassPotential Sensing Mechanism
Quinoline-tagged fluorescent probesNitro-phenolic compoundsPhotoinduced Electron Transfer (PET), H-bonding
Donor-Acceptor (D-A) type probesNitroaromatic explosivesIntramolecular Charge Transfer (ICT)

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, is fundamental to the development of new materials. The process of self-assembly, where molecules spontaneously form ordered structures through non-covalent interactions, is a key principle in this field. organic-chemistry.org Molecules like this compound, which possess rigid structures and specific interaction sites, are excellent candidates for building blocks in supramolecular architectures.

Crystal engineering involves the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of crystalline materials based on quinoline and benzonitrile moieties is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. researchgate.netresearchgate.net

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related isomers provides insight into the potential intermolecular forces at play. For example, the crystal structure of 4-(6-Quinolyloxymethyl)benzonitrile is stabilized by intermolecular C—H···π and weak C—H···N hydrogen bonds. researchgate.net In this structure, the phenyl ring of the benzonitrile group is significantly twisted relative to the quinoline plane, highlighting the conformational flexibility around the linking groups. researchgate.net Another related compound, 2-{4-[(Quinolin-8-yl-oxy)methyl]phenyl}benzonitrile, also shows a notable dihedral angle between its aromatic rings. These interactions are crucial in dictating the packing of molecules in the solid state, which in turn influences the material's bulk properties.

Table of Crystallographic Data for a Related Compound: 4-(6-Quinolyloxymethyl)benzonitrile

Parameter Value Significance
Dihedral Angle (Phenyl to Quinoline) 47.52 (6)° Indicates significant twisting in the molecular conformation. researchgate.net

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of nanotechnology. Aromatic molecules with planar structures, like this compound, have a natural tendency to form ordered aggregates through π-π stacking. These self-assembly processes can lead to the formation of various one-dimensional (1D) nanostructures such as nanofibers, nanowires, and nanotubes.

The formation of these ordered structures is often directed by a combination of factors including molecular design, solvent choice, and temperature. By modifying the peripheral functional groups of the core molecule, it is possible to tune the intermolecular interactions and thus control the morphology of the resulting nanomaterials. The development of self-assembled peptide-based nanostructures, for instance, showcases how chemical diversity can lead to a wide array of well-defined architectures for various applications. While specific studies on the self-assembly of this compound into nanomaterials are limited, its structural characteristics suggest a high potential for the formation of such ordered systems, which could be exploited in areas like organic electronics and sensor technology.

Catalytic Applications

The quinoline scaffold is a privileged structure in chemistry, and its derivatives are often explored for their catalytic activities. The nitrogen atom in the quinoline ring can act as a coordination site for metal ions, making quinoline derivatives attractive candidates for ligands in catalysis.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Ligands play a crucial role by binding to a central metal atom and modifying its reactivity, selectivity, and stability. The 2-arylquinoline framework is a common feature in ligands used for various catalytic transformations. The nitrogen atom of the quinoline and potentially the nitrile group of this compound could serve as coordination sites for a metal center. However, despite the prevalence of the 2-arylquinoline motif, specific research detailing the application of this compound as a ligand in homogeneous catalysis is not extensively documented in the current scientific literature. This represents a potential area for future investigation, exploring its utility in reactions such as cross-coupling, hydrogenation, or oxidation.

Supported catalytic systems involve anchoring a catalyst onto a solid support material, which can improve catalyst stability, recovery, and reusability. Ligands can be functionalized to facilitate their attachment to supports like polymers, silica, or nanoparticles. While the synthesis of 2-arylquinolines is a well-established area of research with various catalytic methods being employed for their production, the use of this compound itself as a component of a supported catalytic system is not well-reported. The development of such systems could involve modifying the benzonitrile or quinoline ring to include anchoring groups, thereby immobilizing the molecule to serve as a supported ligand or a catalytic site. This remains an underexplored avenue for the application of this compound.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes to 4-(Quinolin-2-YL)benzonitrile and its Derivatives

Future synthetic research could focus on creating more efficient, versatile, and atom-economical methods for synthesizing the this compound backbone and its substituted analogues. While classical methods for quinoline (B57606) synthesis, such as the Combes, Conrad-Limpach, and Friedländer reactions, provide a foundational basis, there is significant room for innovation.

One promising direction is the development of novel transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Stille, or direct C-H arylation could enable the direct coupling of a pre-functionalized quinoline with a 4-cyanophenyl boronic acid derivative or vice versa. Such methods could offer higher yields, milder reaction conditions, and broader functional group tolerance compared to traditional multi-step approaches.

Furthermore, research into one-pot synthesis strategies starting from simple precursors, such as 2-aminobenzonitrile (B23959) and a suitable carbonyl compound, could streamline the production process. researchgate.net The intramolecular cyclization of imine derivatives formed in situ presents a potential route that merits further investigation for its efficiency. researchgate.net The development of these routes would be crucial for generating a library of derivatives with varied electronic and steric properties, which is essential for tuning the compound's characteristics for specific applications.

A summary of potential synthetic strategies for exploration is presented below.

Synthetic StrategyPotential PrecursorsKey Advantages
Cross-Coupling Reactions 2-Haloquinoline, 4-cyanophenylboronic acidHigh functional group tolerance, regioselectivity
Direct C-H Arylation Quinoline, 4-halobenzonitrileIncreased atom economy, reduced pre-functionalization
One-Pot Cyclization 2-Aminobenzonitrile, Acetophenone derivativeProcedural simplicity, reduced waste

Exploration of New Application Areas in Advanced Functional Materials

The inherent photophysical properties of the quinoline nucleus suggest that this compound could be a valuable component in advanced functional materials. Quinoline derivatives are known for their applications in optoelectronics due to their high electroluminescence efficiency and the extensive delocalization of their electron clouds. mdpi.com

Future research should investigate the potential of this compound and its derivatives in the following areas:

Organic Light-Emitting Diodes (OLEDs): The combination of a quinoline unit (often used in electron-transporting or emissive layers) and a benzonitrile (B105546) group could lead to materials with interesting charge-transport and emissive properties. Benzonitrile derivatives have been explored for their thermally activated delayed fluorescence (TADF) properties, which are crucial for high-efficiency OLEDs. rsc.org Investigating whether this compound exhibits TADF could be a primary research goal.

Fluorescent Probes and Sensors: The quinoline moiety is a well-established fluorophore. The sensitivity of the nitrile group's electronic environment to external stimuli could be exploited to design novel chemosensors. Future work could involve synthesizing derivatives that exhibit changes in fluorescence upon binding to specific ions or molecules.

Random Lasers: Certain quinoline Schiff bases, when combined with scattering nanoparticles, have been shown to produce random laser emissions. mdpi.com The conjugated structure of this compound makes it a candidate for investigation as a gain medium in similar random laser systems.

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

A fundamental understanding of how the molecular structure of this compound dictates its macroscopic properties is critical for its rational design and application. Future research should employ a synergistic approach combining experimental characterization with computational modeling.

Experimental studies would involve synthesizing a series of derivatives with systematic modifications to the quinoline and benzonitrile rings. For instance, adding electron-donating or electron-withdrawing groups at various positions would allow for a systematic investigation of their effects on the compound's optical and electronic properties, such as absorption/emission wavelengths and quantum yields.

Theoretical approaches , primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be invaluable for elucidating the underlying electronic structure. mdpi.commdpi.com These computational studies can predict key parameters that are often difficult to measure experimentally.

Key parameters for a combined experimental-theoretical investigation are outlined in the table below.

ParameterExperimental TechniqueTheoretical CalculationInsights Gained
Molecular Geometry X-ray CrystallographyGeometry OptimizationUnderstanding of planarity and bond angles
Electronic Transitions UV-Vis & Photoluminescence SpectroscopyTD-DFTCorrelation of HOMO-LUMO gap with color and emission
Electron Distribution N/AMolecular Electrostatic Potential (MEP)Identification of nucleophilic/electrophilic sites
Frontier Molecular Orbitals Cyclic VoltammetryHOMO/LUMO Energy LevelsPrediction of charge transport capabilities and reactivity

By correlating experimental data with theoretical calculations, researchers can build robust structure-property relationship models. researchgate.net These models will be instrumental in predicting the properties of yet-to-be-synthesized derivatives, thereby guiding the design of new materials with tailored functionalities.

Sustainable and Scalable Synthesis of this compound

For any potential commercial application of this compound, the development of sustainable and scalable synthetic protocols is paramount. Future research should move beyond laboratory-scale synthesis and address the principles of green chemistry. unibo.it

Key areas for investigation include:

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives (e.g., water, ionic liquids, or deep eutectic solvents) and developing recyclable, non-toxic catalysts are crucial steps. rsc.orgnih.gov

Energy Efficiency: Microwave-assisted mdpi.comnih.gov and ultrasound-assisted synthesis nih.gov are promising techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Process Scalability: A significant challenge is translating a laboratory procedure to a large-scale industrial process. researchgate.net Future work should focus on developing robust reaction conditions that are safe and efficient on a larger scale. This includes addressing issues like heat transfer, reagent addition, and product isolation. The use of High-Throughput Experimentation (HTE) could accelerate the optimization of safe and scalable processes. digitellinc.com

By focusing on these green and scalable approaches, the synthesis of this compound can be made more environmentally friendly and economically viable, paving the way for its potential use in commercial applications.

Q & A

Q. What are the common synthetic routes for preparing 4-(Quinolin-2-YL)benzonitrile and its derivatives?

Methodological Answer: The synthesis typically involves coupling quinoline derivatives with benzonitrile precursors. For example:

  • Suzuki-Miyaura cross-coupling : A boronate ester intermediate (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylbenzonitrile) reacts with a halogenated quinoline under palladium catalysis .
  • Catalyzed hydrosilylation : Fe complexes like Bu₄N[Fe(CO)₃(NO)] can facilitate synthesis of benzonitrile derivatives under mild conditions .
  • Intermediate functionalization : Use of azide-alkyne cycloaddition (click chemistry) to introduce triazole moieties, as demonstrated in related benzonitrile analogs .

Q. How can researchers confirm the identity and purity of synthesized this compound?

Methodological Answer:

  • Spectroscopic analysis : Combine ¹H/¹³C NMR to verify molecular structure and FT-IR for functional group identification (e.g., nitrile stretch ~2220 cm⁻¹) .
  • Chromatography : Use HPLC or GC-MS to assess purity, particularly when commercial sources lack analytical data .
  • Elemental analysis : Confirm empirical formula via combustion analysis .

Q. What are the primary applications of this compound in pharmacological research?

Methodological Answer:

  • Antiviral agents : Derivatives like 4-(7-(3-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)benzonitrile show activity against BVDV by inhibiting viral RNA-dependent RNA polymerase (RdRp) .
  • Fluorescent probes : Isomeric benzonitrile-carbazole hybrids are used in non-doped near-UV OLEDs due to their high electroluminescence efficiency .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve ambiguities in bond lengths and angles (e.g., mean C–C bond length = 0.005 Å, R factor = 0.085) .
  • Computational modeling : Compare experimental data with DFT-optimized geometries to validate torsional angles and hybridization states .

Q. What strategies optimize regioselectivity in synthesizing benzonitrile-quinoline hybrids?

Methodological Answer:

  • Steric/electronic directing groups : Introduce substituents (e.g., methoxy or methyl groups) to guide coupling reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity in Suzuki-Miyaura couplings .

Q. How do researchers analyze the structure-activity relationship (SAR) of this compound in antiviral studies?

Methodological Answer:

  • Molecular docking : Map interactions between benzonitrile derivatives and BVDV RdRp residues (e.g., H-bonds with R295, Y674, and S411) .
  • Mutagenesis assays : Validate SAR by testing activity against RdRp mutants (e.g., R295A, Y674A) .

Q. What experimental pitfalls arise in characterizing twisted intramolecular charge-transfer (TICT) states in benzonitrile-based fluorophores?

Methodological Answer:

  • Time-resolved fluorescence : Differentiate TICT from planar intramolecular charge-transfer (PICT) states via lifetime measurements .
  • Solvatochromism : Monitor emission shifts in solvents of varying polarity to infer rehybridization dynamics .

Q. How can conflicting data on compound stability under varying pH/temperature conditions be reconciled?

Methodological Answer:

  • Accelerated stability studies : Use forced degradation (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to identify degradation products .
  • pH-rate profiling : Construct pH-stability diagrams to identify optimal storage conditions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in commercial compound purity data?

Methodological Answer:

  • In-house validation : Cross-check vendor-provided compounds using orthogonal techniques (e.g., NMR + HPLC) .
  • Batch-to-batch analysis : Compare multiple lots statistically to identify outliers .

Cross-Disciplinary Applications

Q. How can findings from material science studies on benzonitrile derivatives inform drug discovery?

Methodological Answer:

  • Leverage fluorescence properties : Apply OLED-grade fluorophores as imaging agents in cellular uptake studies .
  • Reaction scalability : Adapt high-yield synthetic routes (e.g., click chemistry) from materials research to pharmaceutical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.